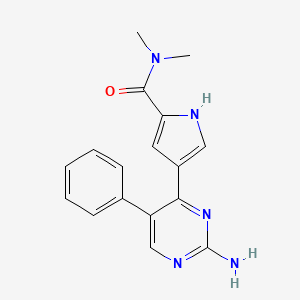
4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, pyrimidines and pyrroles can be synthesized through several methods. For instance, pyrimidines can be synthesized from beta-amino acids, while pyrroles can be synthesized through the Paal-Knorr Synthesis, which involves the condensation of a 1,4-diketone with an excess of a primary amine23.Molecular Structure Analysis
The molecular structure of such compounds typically involves the arrangement of atoms in a ring structure. The presence of nitrogen atoms in the ring can influence the compound’s reactivity and properties1.Chemical Reactions Analysis
The chemical reactions involving pyrimidines and pyrroles can be quite diverse, depending on the substituents attached to the ring. They can undergo reactions such as alkylation, acylation, halogenation, and many others1.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structures. Factors that can influence these properties include the nature of the substituents on the ring, the presence of functional groups, and the overall molecular structure5.Scientific Research Applications
Heterocyclic Synthesis
The compound's derivatives have been explored for their potential in heterocyclic synthesis. For instance, enaminonitriles, which share a structural resemblance, have been utilized in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. These synthesized compounds have been characterized by spectral data and hold promise for various applications due to their diverse structures (Fadda, Etman, El-Seidy, & Elattar, 2012).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives synthesized from similar compounds have shown potential as anticancer and anti-5-lipoxygenase agents. These derivatives have undergone structural characterization and evaluation for cytotoxicity against cancer cell lines, demonstrating promising results that suggest a potential pathway for the development of new therapeutic agents (Rahmouni et al., 2016).
Novel Pyrazolothienopyrimidines Synthesis
The versatility of compounds structurally related to 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has been showcased in the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines. These compounds have been fully characterized by elemental and spectral analysis, indicating the potential for further pharmacological exploration (Zaki, El-Dean, & Abdulrazzaq, 2015).
Non-linear Optical (NLO) Properties
Research into compounds synthesized from similar molecular frameworks has included studies on their non-linear optical properties and molecular docking. This research has highlighted the potential of such compounds in materials science, particularly in the development of new materials with specialized optical properties (Jayarajan et al., 2019).
Safety And Hazards
The safety and hazards associated with such compounds can also vary widely depending on their specific structures. Some pyrimidine and pyrrole derivatives can be toxic, while others are used as drugs6. Always refer to the Material Safety Data Sheet (MSDS) for specific information about a particular compound.
Future Directions
The future directions in the study of such compounds could involve the development of new synthetic methods, the discovery of new reactions, and the development of new drugs based on these structures78.
Please note that this is a general analysis and the specific details can vary for your compound. For a comprehensive analysis of a specific compound, it would be necessary to conduct laboratory experiments or refer to detailed studies in the scientific literature. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-22(2)16(23)14-8-12(9-19-14)15-13(10-20-17(18)21-15)11-6-4-3-5-7-11/h3-10,19H,1-2H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOKIIAZARQXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C2=NC(=NC=C2C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

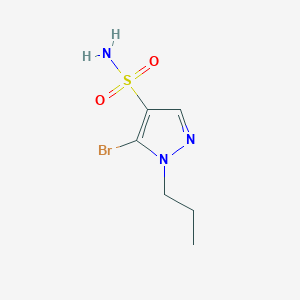
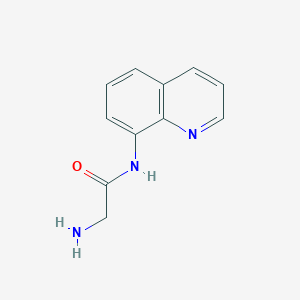
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2593518.png)
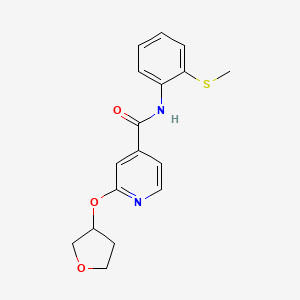
![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)
![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)
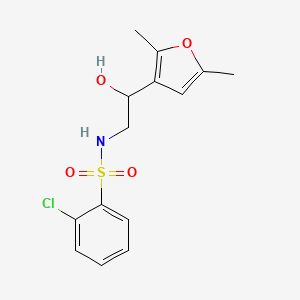
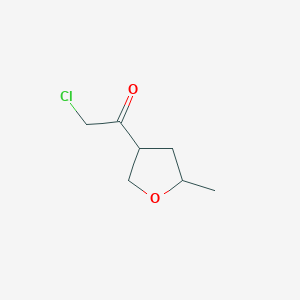
![N-methyl-2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
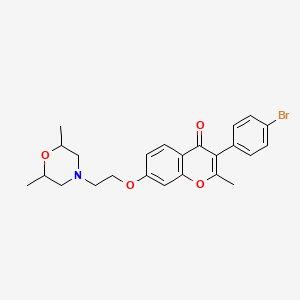
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)